molecular formula C6H9ClN2O2 B3010951 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione CAS No. 1909305-48-1

3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B3010951
CAS No.: 1909305-48-1
M. Wt: 176.6
InChI Key: CPTYMOQYIFLRJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve discussing the molecular geometry, bond lengths and angles, and electronic structure of the compound .


Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione is used in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of 5-amino-3-methylimidazolidine-2,4-dione derivatives, which are analogues of imidazole alkaloids like naamidine A and G (Witchard & Watson, 2010).
  • It also plays a role in creating benzimidazole-thiazolidinedione hybrids with potential antihyperglycemic properties, showcasing its relevance in medicinal chemistry (Gutiérrez-Hernández et al., 2019).

Applications in Drug Development and Biological Studies

  • The compound has been used to synthesize various derivatives with antimicrobial activities. This includes the creation of heteroaryl thiazolidine-2,4-diones with in vitro activities against pathogens like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
  • Additionally, derivatives of this compound have shown potential in the treatment of breast cancer and inflammatory conditions (Uwabagira & Sarojini, 2019).

Chemical Reactivity and Structural Analysis

  • Research has also focused on understanding the chemical reactivity and structural characteristics of compounds derived from this compound. This includes studies on the formation of new heterocyclic moieties linked to thiazolidine-2,4-dione and analyses of molecular structure and stability (Akeng'a & Read, 2005).

Pharmaceutical Intermediates and Material Science

  • Compounds derived from this compound are used as pharmaceutical intermediates. For example, the synthesis and crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, a pharmaceutical intermediate, has been studied for its unique molecular structure (Aydin et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as fotemustine and mechlorethamine, which are alkylating agents, have been found to target thioredoxin reductase 1, a cytoplasmic enzyme . This enzyme plays a crucial role in maintaining the redox balance within cells and is involved in DNA synthesis and repair.

Mode of Action

As an alkylating agent, 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione likely interacts with its targets by transferring an alkyl group to the DNA molecule . This process results in the formation of covalent bonds, leading to DNA cross-linking. The cross-linking can inhibit DNA replication and transcription, thereby disrupting the normal functioning of the cell .

Biochemical Pathways

Alkylating agents like this compound are known to interfere with dna synthesis and repair pathways . They can cause a variety of DNA lesions, some of which may be repaired by the cell’s DNA repair machinery, while others may lead to cell death .

Pharmacokinetics

Similar compounds such as 1,3-bis(2-chloroethyl)nitrosourea have been found to exhibit different rates of decomposition in tumor cells compared to normal brain cells . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary depending on the type of cell it interacts with.

Result of Action

The result of the action of this compound is likely to be cell death due to the disruption of DNA replication and transcription caused by DNA cross-linking . This can lead to the inhibition of tumor growth in the case of cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s stability and activity . Additionally, the physiological conditions within the cell, such as pH and redox state, can also influence the compound’s action .

Safety and Hazards

This would involve discussing the compound’s toxicity, health effects, safety precautions that should be taken when handling it, and its environmental impact .

Future Directions

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Properties

IUPAC Name

3-(2-chloroethyl)-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-4-5(10)9(3-2-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTYMOQYIFLRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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